molecular formula C11H9BrN2O3 B1459792 Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1678537-73-9

Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate

Cat. No. B1459792
CAS RN: 1678537-73-9
M. Wt: 297.1 g/mol
InChI Key: YIYYMJKJGRKGQR-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound with the molecular formula C11H9BrN2O3 . It is part of a class of compounds known as imidazo[1,2-a]pyridines, which are bicyclic compounds containing an imidazo ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate involves an imidazo[1,2-a]pyridine core, which is a bicyclic structure containing an imidazo ring fused to a pyridine ring . The compound also contains a bromo group (Br), a formyl group (CHO), and an ethyl ester group (COOC2H5) attached to the core .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate include its molecular weight, which is 297.1 . Other properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-Hepatitis B Virus Activity : A study described the synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives and evaluated their anti-hepatitis B virus (HBV) activity. Some compounds exhibited promising inhibition of HBV DNA replication, highlighting their therapeutic potential against HBV infections (Chen et al., 2011).

  • Novel Heterocyclic Compounds Synthesis : Research has developed efficient synthetic routes for creating new tricyclic pyridinones and other heterocycles from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, demonstrating the chemical versatility of this core structure (Castera-Ducros et al., 2006).

  • Regioselective Borylation for Anti-Cancer and Anti-TB Agents : A regioselective palladium-catalyzed Suzuki–Miyaura borylation reaction was used to synthesize dimerization products from ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. These derivatives have shown moderate activity against tuberculosis and cancer cell lines, underlining the potential for developing new treatments from this compound (Sanghavi et al., 2022).

  • Microwave-assisted Synthesis : A study utilizing microwave irradiation under solvent-free conditions synthesized novel pyrimido[1,2-a]pyrimidines, indicating an efficient and environmentally friendly synthetic approach for derivatives of ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate (Eynde et al., 2001).

  • Immunomodulatory and Anticancer Activities : Some novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, synthesized from ethyl 6‐bromo‐3‐methyl-1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate, showed significant immunomodulatory and anticancer activities, opening new avenues for the development of therapeutics based on this structure (Abdel‐Aziz et al., 2009).

properties

IUPAC Name

ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-3-7(12)5-14-8(6-15)4-13-10(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYYMJKJGRKGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN2C1=NC=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
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Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
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Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
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Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
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Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 6
Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate

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